9-Nitroanthracene is a member of anthracenes.
9-Nitroanthracene
CAS No.: 602-60-8
Cat. No.: VC21078498
Molecular Formula: C14H9NO2
Molecular Weight: 223.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 602-60-8 |
|---|---|
| Molecular Formula | C14H9NO2 |
| Molecular Weight | 223.23 g/mol |
| IUPAC Name | 9-nitroanthracene |
| Standard InChI | InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |
| Standard InChI Key | LSIKFJXEYJIZNB-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] |
| Boiling Point | 527 °F at 17 mm Hg (NTP, 1992) |
| Melting Point | 286 to 289 °F (NTP, 1992) 146.0 °C |
Introduction
Chemical Identity and Structure
Basic Information
9-Nitroanthracene is an anthracene derivative with a nitro group substituted at the ninth position of the anthracene ring system. This structural arrangement significantly influences its chemical and physical properties.
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₉NO₂ |
| Molecular Weight | 223.2268 g/mol |
| CAS Registry Number | 602-60-8 |
| IUPAC Standard InChIKey | LSIKFJXEYJIZNB-UHFFFAOYSA-N |
| Alternative Names | Anthracene, 9-nitro-; 5-Nitroanthracene |
The compound features an anthracene backbone, which consists of three linearly fused benzene rings, with a nitro group (-NO₂) attached at the 9-position . This structural arrangement creates unique chemical and physical properties that distinguish it from other nitroanthracene isomers.
Structural Characteristics
A notable feature of 9-Nitroanthracene is the orientation of its nitro group relative to the aromatic ring system. Due to steric hindrance from the adjacent peri hydrogens, the nitro group preferentially adopts a perpendicular position to the aromatic rings . This perpendicular orientation limits resonance interaction between the nitro group and the aromatic system, affecting its reactivity and photochemical behavior.
Physical Properties
Appearance and Solubility
9-Nitroanthracene appears as bright orange-yellow crystalline needles when purified . The compound is insoluble in water but dissolves in various organic solvents such as chloroform, ethanol, methanol, and glacial acetic acid .
Melting Point and Stability
The melting point of pure 9-Nitroanthracene is 145-146°C . The compound may be sensitive to prolonged exposure to light, suggesting potential photoreactivity or degradation under light conditions .
Spectroscopic Properties
9-Nitroanthracene has characteristic UV/Visible spectroscopic properties that can be used for its identification and analysis. The NIST database provides spectral information, which indicates specific absorption patterns typical of nitrated polycyclic aromatic compounds .
Synthesis Methods
Laboratory Preparation
The synthesis of 9-Nitroanthracene typically involves the controlled nitration of anthracene. A detailed procedure involves:
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Suspending finely powdered anthracene in glacial acetic acid
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Adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C
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Stirring until a clear solution is obtained
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Adding a mixture of concentrated hydrochloric acid and glacial acetic acid
The detailed synthesis procedure provides specific quantities:
| Reagent/Parameter | Quantity/Condition |
|---|---|
| Anthracene | 20 g (0.112 mole) |
| Glacial Acetic Acid | 80 ml (initial suspension) |
| Concentrated Nitric Acid (70%) | 8 ml (0.126 mole) |
| Reaction Temperature | Below 30°C |
| Concentrated Hydrochloric Acid | 50 ml (0.60 mole) |
| Additional Glacial Acetic Acid | 50 ml |
| Yield | 15-17 g (60-68%) |
This synthesis pathway initially produces 9-nitro-10-chloro-9,10-dihydroanthracene as an intermediate, which is then converted to 9-Nitroanthracene through treatment with sodium hydroxide solution .
Purification Methods
After synthesis, 9-Nitroanthracene can be purified through several methods:
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Recrystallization from ethanol, methanol, or glacial acetic acid
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Sublimation
These purification steps ensure the isolation of high-purity 9-Nitroanthracene for research and application purposes.
Chemical Reactivity
General Reactivity Profile
As a nitro-aromatic compound, 9-Nitroanthracene exhibits oxidizing properties ranging from slight to strong. This reactivity characteristic makes it potentially hazardous when mixed with reducing agents such as hydrides, sulfides, and nitrides, as such combinations may lead to vigorous reactions that could culminate in detonation .
Sensitivity to Reaction Conditions
9-Nitroanthracene may exhibit explosive tendencies when exposed to bases such as sodium hydroxide or potassium hydroxide, even in the presence of water or organic solvents. This sensitivity to basic conditions is an important consideration for handling and storage .
Photochemical Behavior
One of the distinguishing characteristics of 9-Nitroanthracene is its photochemical reactivity. The perpendicular orientation of the nitro group relative to the aromatic ring system significantly influences its photochemical degradation pathways .
Studies on 9-methyl-10-nitroanthracene, a structurally related compound, demonstrate that upon irradiation with UV light, photolysis occurs, leading to the formation of specific photoproducts. While the specifics may differ for 9-Nitroanthracene itself, similar photochemical reactions are likely to occur given the structural similarities .
Biological and Health Effects
Toxicological Profile
9-Nitroanthracene has been associated with potential health hazards, particularly related to skin irritation upon contact . Like other nitro-PAHs, it has been studied for potential mutagenicity and carcinogenicity, though its direct biological effects appear to be relatively weak compared to other nitro-aromatic compounds.
Environmental Considerations
As a nitropolycyclic aromatic hydrocarbon (NPAH), 9-Nitroanthracene can interact with microplastics in aqueous environments through adsorption processes. This interaction follows a linear isothermal model, suggesting that hydrophobic distribution may be the primary adsorption mechanism in aqueous solutions .
Applications and Uses
Precursor for Anthraquinones
9-Nitroanthracene serves as a precursor for anthraquinones, which have significant applications in various fields, including:
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Photosensitizers in photodynamic therapy (PDT)
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Starting materials for pharmaceutical compounds such as Emodin, Aloe-emodin, and Rufgallol
Research Applications
Due to its unique chemical properties and reactivity, 9-Nitroanthracene is utilized in various scientific research applications, particularly in studies related to:
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Photochemical reactions of nitro-aromatic compounds
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Environmental fate and transport of NPAHs
Comparison with Related Compounds
Structural Isomers
9-Nitroanthracene differs from its structural isomers like 1-Nitroanthracene and 2-Nitroanthracene primarily in the position of the nitro group. This positional difference significantly influences chemical reactivity and photochemical behavior.
| Compound | Key Difference from 9-Nitroanthracene |
|---|---|
| 1-Nitroanthracene | Nitro group at position 1; different photochemical degradation pathways |
| 2-Nitroanthracene | Nitro group at position 2; altered chemical properties and reactivity |
The perpendicular orientation of the nitro group in 9-Nitroanthracene, due to steric hindrance from neighboring hydrogen atoms, contrasts with the more planar configuration found in some isomers .
Derivatives with Additional Substituents
Compounds like 9-Methyl-10-nitroanthracene and 12-Methyl-7-nitrobenz[a]anthracene incorporate additional methyl groups, which further alter their chemical properties and reactivity profiles. The presence of these additional substituents affects electronic distribution and steric factors, leading to variations in reactivity patterns and photochemical behaviors .
Analytical Methods
Identification Techniques
Several analytical techniques can be employed for the identification and characterization of 9-Nitroanthracene:
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UV/Visible spectroscopy: The compound exhibits characteristic absorption patterns
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NMR spectroscopy: Provides structural confirmation through specific proton signals
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Thin-layer chromatography (TLC): Useful for monitoring reactions and assessing purity
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High-performance liquid chromatography (HPLC): Enables quantitative analysis and separation from similar compounds
Photochemical Analysis
The photochemical behavior of 9-Nitroanthracene can be studied through various techniques, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume